3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound that features a combination of acetyl, cyclopropyl, fluorophenyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The benzenesulfonamide group is introduced through a sulfonation reaction, where a benzene derivative reacts with a sulfonyl chloride.
Acetylation: The final step involves the acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its interactions with specific biological targets.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-N-((1-(4-chlorophenyl)cyclopropyl)methyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
3-acetyl-N-((1-(4-methylphenyl)cyclopropyl)methyl)benzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
3-acetyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-13(21)14-3-2-4-17(11-14)24(22,23)20-12-18(9-10-18)15-5-7-16(19)8-6-15/h2-8,11,20H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXLNFIBZIEBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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